molecular formula C23H23N3O6S B11361443 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11361443
M. Wt: 469.5 g/mol
InChI Key: RWMLYAXHVGSVSZ-UHFFFAOYSA-N
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Description

5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and substituted benzofuran and oxazole compounds.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Indole derivatives: Contain a nitrogen atom in the ring structure.

    Coumarin derivatives: Feature a lactone ring fused to a benzene ring.

Uniqueness

The uniqueness of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of benzofuran and oxazole rings, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H23N3O6S/c1-15-12-17-13-16(2-7-21(17)31-15)22-14-20(25-32-22)23(27)24-18-3-5-19(6-4-18)33(28,29)26-8-10-30-11-9-26/h2-7,13-15H,8-12H2,1H3,(H,24,27)

InChI Key

RWMLYAXHVGSVSZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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